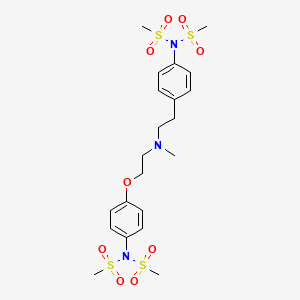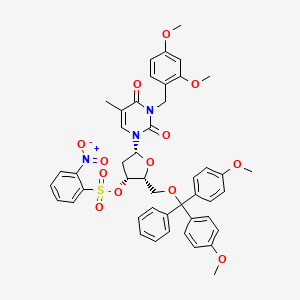
Dimethoxybenzyl-FLT-precursor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethoxybenzyl-FLT-precursor is a versatile chemical compound that has gained significant attention in various fields of scientific research. It is primarily used as a precursor molecule in the synthesis of radiopharmaceuticals, which are crucial for the diagnosis and treatment of cancer. Additionally, it serves as a solubilizing protective group for thiol moieties, enhancing the solubility and stability of precursors in self-assembled monolayers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethoxybenzyl-FLT-precursor involves several steps. One common method includes the use of 3,4-dimethoxybenzaldehyde as a starting material. The process typically involves the following steps:
Formation of 3,4-Dimethoxybenzyl Alcohol: 3,4-dimethoxybenzaldehyde is reduced to 3,4-dimethoxybenzyl alcohol using a reducing agent such as sodium borohydride.
Protection of Thiol Group: The thiol group is protected using the 3,4-dimethoxybenzyl group, which increases the solubility and stability of the precursor.
Cleavage of Protective Group: During monolayer formation, the protective group is cleaved off, especially at elevated temperatures (60°C) and in the presence of protons (trifluoroacetic acid).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet the demands of large-scale applications. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethoxybenzyl-FLT-precursor undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxybenzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiols and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid .
Aplicaciones Científicas De Investigación
Dimethoxybenzyl-FLT-precursor has diverse applications in scientific research, including:
Chemistry: It is used as a protective group in organic synthesis, facilitating the formation of self-assembled monolayers.
Biology: The compound is used in the synthesis of radiopharmaceuticals for molecular imaging and diagnostic purposes.
Medicine: It plays a crucial role in the development of cancer diagnostics and therapeutics.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethoxybenzyl-FLT-precursor involves its role as a protective group for thiol moieties. The 3,4-dimethoxybenzyl group increases the solubility and stability of the precursor, which is essential for the formation of self-assembled monolayers. During monolayer formation, the protective group is cleaved off, allowing the thiol moiety to interact with the substrate .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxybenzyl Alcohol: Used as an intermediate in organic synthesis.
3,4-Dimethoxybenzaldehyde: A starting material for the synthesis of Dimethoxybenzyl-FLT-precursor.
3,4-Dimethoxybenzoic Acid: Formed through the oxidation of this compound.
Uniqueness
This compound is unique due to its dual role as a protective group and a precursor for radiopharmaceuticals. Its ability to enhance solubility and stability while being easily cleaved off during monolayer formation makes it highly valuable in various scientific and industrial applications .
Propiedades
IUPAC Name |
[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H45N3O13S/c1-30-27-47(45(51)48(44(30)50)28-31-15-20-37(58-4)25-39(31)59-5)43-26-40(62-63(54,55)42-14-10-9-13-38(42)49(52)53)41(61-43)29-60-46(32-11-7-6-8-12-32,33-16-21-35(56-2)22-17-33)34-18-23-36(57-3)24-19-34/h6-25,27,40-41,43H,26,28-29H2,1-5H3/t40-,41-,43-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVBOCNVKVVIRL-QAXYZVJJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)CC2=C(C=C(C=C2)OC)OC)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OS(=O)(=O)C7=CC=CC=C7[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N(C1=O)CC2=C(C=C(C=C2)OC)OC)[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OS(=O)(=O)C7=CC=CC=C7[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H45N3O13S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
879.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tris[1-[bis(2-chloroethoxy)-oxidophosphaniumyl]ethyl] phosphite](/img/structure/B580256.png)


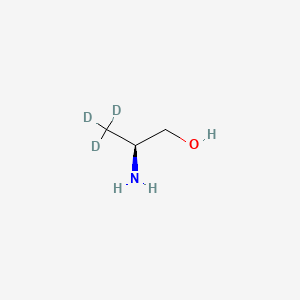
![4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B580262.png)
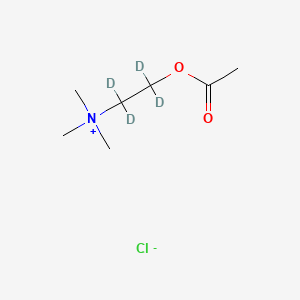
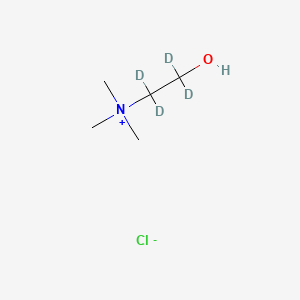
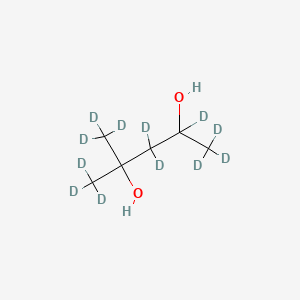
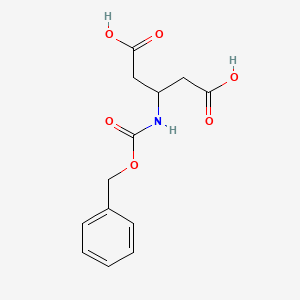
![1,3,9-Triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B580272.png)
